N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 338.39 g/mol. The compound includes a thieno[3,2-d]pyrimidine core, which is noted for its diverse biological activities, making it an important subject of study in medicinal chemistry and pharmacology .
This compound is classified as a heterocyclic amine, which typically features nitrogen atoms within the ring structure. It is also categorized under thieno[3,2-d]pyrimidines and triazolo[4,3-b]pyridazines due to its specific structural components. The compound can be sourced from chemical suppliers like BenchChem and PubChem, which provide detailed information regarding its properties and potential applications in research settings .
The synthesis of N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps that typically include:
The technical details of these methods may vary based on specific laboratory protocols and available reagents.
The molecular structure of N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine can be represented using various chemical notations:
InChI=1S/C15H14N8S/c1-21(15-14-11(4-5-24-14)16-8-17-15)10-6-22(7-10)13-3-2-12-19-18-9-23(12)20-13/h2-5,8-10H,6-7H2,1H3This notation provides a standardized way to describe the compound's structure in computational databases.
N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine participates in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action of N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is not extensively documented but can be inferred from its structural features:
Further studies are needed to elucidate specific pathways and targets affected by this compound.
Key physical properties include:
Important chemical properties include:
The purity of commercially available samples is generally around 95%, which is suitable for research applications. Stability data should be evaluated under various storage conditions to ensure integrity over time.
N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has several potential applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: